molecular formula C10H19FN2O2 B8229570 tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate

tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate

Cat. No.: B8229570
M. Wt: 218.27 g/mol
InChI Key: GPEHPMQIVVIUQX-JTQLQIEISA-N
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Description

tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 872716-26-2) is a chiral fluorinated pyrrolidine derivative of high value in medicinal chemistry and drug discovery research . With a molecular formula of C10H19FN2O2 and a molecular weight of 218.27 g/mol, this compound serves as a critical synthetic intermediate and molecular scaffold . The molecule features a stereospecific (S) configuration at the 3-position of the pyrrolidine ring, which is substituted with a fluorine atom, and a carbamate-protected aminomethyl group . This unique structure, incorporating both a fluorine atom and a chiral center, makes it a versatile building block for the synthesis of more complex, biologically active molecules, particularly for the development of potential pharmaceutical agents. The fluoropyrrolidine motif is of significant interest in creating protease inhibitors, enzyme antagonists, and various other receptor-targeted compounds . The compound requires specific cold-chain storage conditions, recommending storage in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[(3S)-3-fluoropyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEHPMQIVVIUQX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]1(CCNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

    Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Fluorination: The fluorination of the pyrrolidine ring can be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reaction: The final step involves coupling the fluorinated pyrrolidine with the Boc-protected amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated pyrrolidine ring.

    Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.

    Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.

    Reduction: The major product would be the deprotected amine.

    Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine:

  • Potential applications in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

  • Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group, preventing unwanted reactions at the amine site during synthesis. The fluorinated pyrrolidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate Not explicitly provided<sup>†</sup> ~226–250 (estimated) Fluorinated pyrrolidine ring, tert-butyl carbamate, S-configuration at C3 Synthetic inference
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 Fluorinated pyridine ring (aromatic), methyl carbamate linkage
tert-Butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate C₁₅H₂₁ClN₂O₂ 296.79 Chlorophenyl-substituted pyrrolidine, tert-butyl carbamate, R/S stereochemistry
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate C₁₅H₂₀FN₃O₄ 325.34 Nitrophenyl substituent on pyrrolidine, fluorine at C3, tert-butyl carbamate
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate C₁₁H₂₂N₂O₃ 230.31 (estimated) Piperidine ring (6-membered), hydroxyl group at C4, tert-butyl carbamate

Key Comparative Analysis

Heterocyclic Core and Substituent Effects
  • Pyrrolidine vs.
  • Fluorine Position : Fluorine at C3 in the pyrrolidine ring (target) induces electronic effects (e.g., dipole interactions) without steric bulk, whereas the pyridine analog’s fluorine resides on an aromatic system, altering electron distribution and acidity .
Functional Group Variations
  • Chlorophenyl vs. The nitrophenyl derivative () introduces strong electron-withdrawing effects, impacting reactivity and binding affinity .
  • Hydroxyl Group in Piperidine Analog : The hydroxyl group in the piperidine derivative () improves solubility via hydrogen bonding but may reduce stability under acidic conditions .
Stereochemical Considerations

The S-configuration in the target compound and (S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate () is critical for enantioselective interactions in biological systems, contrasting with the R/S mixtures in other analogs .

Q & A

Q. How is tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate synthesized, and what are the critical steps to ensure stereochemical purity?

Methodological Answer: The synthesis typically involves three key steps:

Fluorination of the Pyrrolidine Ring : Use fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 3-position of pyrrolidine. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid racemization .

Carbamate Coupling : React the fluorinated pyrrolidine with tert-butyl carbamate using coupling agents (e.g., DCC or EDC) in anhydrous conditions.

Stereochemical Control : Chiral HPLC or enzymatic resolution ensures retention of the (3S)-configuration. For example, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess .

Q. What analytical techniques are most effective for characterizing the fluorinated pyrrolidine ring in this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation (δ ≈ -180 to -200 ppm for aliphatic C-F bonds). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry; coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) validate the 3S configuration .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ = 244.129) verifies molecular formula (C11_{11}H19_{19}FN2_2O2_2) .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtained. Diffraction data can distinguish between (3S) and (3R) enantiomers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under different reaction conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorinated pyrrolidine’s C-F bond may show low reactivity due to high bond dissociation energy (~485 kJ/mol) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways.
  • Transition State Analysis : Model SN2 pathways for potential debenzylation or carbamate cleavage. Activation energies >25 kcal/mol suggest stability under mild conditions .

Q. Example Computational Output :

ParameterValueImplication
C-F BDE485 kJ/molHigh stability against hydrolysis
LUMO Energy-1.2 eVSusceptibility to nucleophilic attack

Q. What strategies resolve conflicting NMR data regarding the stereochemistry of the fluoropyrrolidine moiety?

Methodological Answer:

  • NOESY Experiments : Cross-peaks between the fluorinated C3-H and adjacent protons confirm spatial proximity, distinguishing (3S) from (3R) configurations. For example, a NOE between C3-H and the methylene protons supports the cis arrangement .
  • Chiral Derivatization : Convert the compound to diastereomers using a chiral auxiliary (e.g., Mosher’s acid). Split signals in 19F^{19}\text{F} NMR indicate enantiomeric excess .
  • Comparative X-ray Analysis : Compare experimental crystal structures with DFT-optimized geometries to validate assignments .

Case Study :
A 2024 study resolved conflicting 1H^{1}\text{H} NMR data by synthesizing both enantiomers and comparing their NOESY spectra. The (3S)-enantiomer showed NOE correlations between C3-F and the tert-butyl group, confirming the stereochemistry .

Q. How does the fluoropyrrolidine ring influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Binding Assays : Use fluorescence polarization to measure binding affinity to targets like β-secretase. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp32 in β-secretase), improving IC50_{50} values .
  • Metabolic Stability Tests : Incubate with liver microsomes; the C-F bond reduces oxidative metabolism, increasing half-life (t1/2_{1/2} > 4 hrs vs. non-fluorinated analogs at 1.2 hrs) .
  • Molecular Docking : Glide or AutoDock simulations predict binding poses. The fluoropyrrolidine’s rigidity may optimize van der Waals interactions in hydrophobic pockets .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous fluorination with Selectfluor in a microreactor improves mixing and heat transfer, boosting yields from 75% to 88% .
  • Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) for asymmetric hydrogenation; reuse for 5 cycles with <5% yield drop .
  • In-line Analytics : Use PAT tools (e.g., FTIR) to monitor carbamate formation in real time, reducing byproducts .

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